molecular formula C5H4BrN3O B13019950 4-Bromopyrimidine-2-carboxamide CAS No. 1209458-86-5

4-Bromopyrimidine-2-carboxamide

Cat. No.: B13019950
CAS No.: 1209458-86-5
M. Wt: 202.01 g/mol
InChI Key: OYIFSMQOVRPXQQ-UHFFFAOYSA-N
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Description

4-Bromopyrimidine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidine-2-carboxamide typically involves the bromination of pyrimidine derivatives. One common method involves the reaction of uracil with phosphorus oxybromide to form 2,4-dibromopyrimidine, which is then treated with ammonia to yield 2-amino-4-bromopyrimidine . This intermediate can be further converted to this compound through various chemical reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromopyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromopyrimidine-2-carboxamide involves its interaction with various molecular targets. The carboxamide moiety in the compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1209458-86-5

Molecular Formula

C5H4BrN3O

Molecular Weight

202.01 g/mol

IUPAC Name

4-bromopyrimidine-2-carboxamide

InChI

InChI=1S/C5H4BrN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10)

InChI Key

OYIFSMQOVRPXQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Br)C(=O)N

Origin of Product

United States

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